molecular formula C13H15N B8668971 1-Benzylcyclopentane-1-carbonitrile CAS No. 64871-66-5

1-Benzylcyclopentane-1-carbonitrile

Cat. No. B8668971
Key on ui cas rn: 64871-66-5
M. Wt: 185.26 g/mol
InChI Key: NJGIIUKBHLTSTR-UHFFFAOYSA-N
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Patent
US05387709

Procedure details

To a suspension of 68.8 g (1.81 mole) of LiAlH4 in 1350 ml anhydrous ether, under an atmosphere of nitrogen, there are poured dropwise during 1.5 hour, while keeping the temperature of the reaction mixture between 10° and 20° C., 279.9 g (1.51 mole) of 1-[(phenyl)methyl]cyclopentanecarbonitrile (prepared according to Campaigne E. and Forsh R. A., J. Org. Chem. (1978) 43, 1044-50). After stirring at room temperature during 18 hours, the excess of hydride is destroyed by adding 344 ml water. The organic phase is dried over Na2SO4 and filtered. The filtrate which is concentrated under reduced pressure is distilled to give 273.9 g (yield=95.8%) of a colorless liquid. b.p.2 =122° C.
Quantity
68.8 g
Type
reactant
Reaction Step One
Name
Quantity
1350 mL
Type
solvent
Reaction Step One
Quantity
279.9 g
Type
reactant
Reaction Step Two
Yield
95.8%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([CH2:13][C:14]2([C:19]#[N:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:7]1([CH2:13][C:14]2([CH2:19][NH2:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
68.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1350 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
279.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1(CCCC1)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature during 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
under an atmosphere of nitrogen, there are poured dropwise during 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the excess of hydride is destroyed
ADDITION
Type
ADDITION
Details
by adding 344 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate which is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1(CCCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 273.9 g
YIELD: PERCENTYIELD 95.8%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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